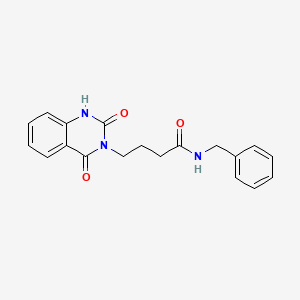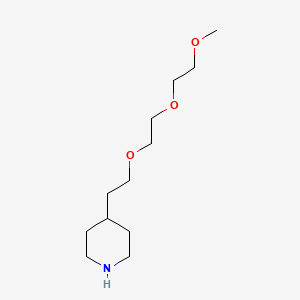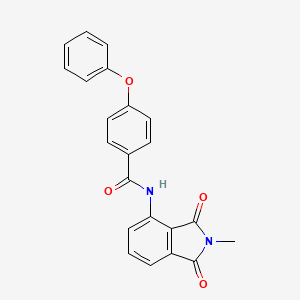![molecular formula C23H24ClN3O4 B2966251 methyl (5-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate CAS No. 1251602-04-6](/img/structure/B2966251.png)
methyl (5-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “methyl (5-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate” is a complex organic molecule. It contains a total of 41 bonds, including 26 non-H bonds, 15 multiple bonds, 6 rotatable bonds, 3 double bonds, and 12 aromatic bonds. The molecule also includes 2 six-membered rings, 1 aromatic ester, 2 secondary aliphatic amides, and 1 aromatic hydroxyl .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring multiple functional groups and rings. It includes a benzodiazepine ring, which is a seven-membered ring containing two nitrogen atoms, and an acetate group attached to the benzodiazepine ring .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Techniques and Transformations
Research into benzodiazepine derivatives, including those related to the specified compound, has focused on innovative synthesis methods. For example, studies have detailed the synthesis of benzodiazepines through conversions involving N-alkylaminobenzophenones, leading to the formation of corresponding benzodiazepines in vivo across various species, suggesting potential pharmacological activities derived from these transformations (Lahti & Gall, 1976). Another study elaborates on the synthesis and reactions of cyclohepta[b]pyrroles leading to novel benzodiazepine systems, indicating the structural versatility and potential application of these compounds in creating diverse chemical entities (Abe et al., 1990).
Biological Applications
Antipsychotic and Anticonvulsant Agents
Some benzodiazepine derivatives have been synthesized and evaluated for their antipsychotic and anticonvulsant properties, suggesting their therapeutic potential in treating psychiatric and neurological disorders (Kaur et al., 2012). This indicates the relevance of methyl (5-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate and similar compounds in drug discovery and development for neurological conditions.
Analytical Techniques
Quantitative Analysis and Detection
The study of methylglyoxal, a compound structurally related to benzodiazepines, includes methodologies for its quantitative analysis in biological samples, highlighting the importance of analytical chemistry in understanding the behavior and effects of such compounds within biological systems (Nemet et al., 2006). These techniques are crucial for the research and development of benzodiazepine derivatives in various scientific and medicinal contexts.
Structural and Mechanistic Insights
Crystal Structures and Conformational Studies
The structural elucidation of benzodiazepine derivatives, including analysis of their crystal structures and conformational dynamics, provides fundamental insights into their chemical behavior and potential interactions with biological targets. Studies on specific benzodiazepine compounds reveal details about their molecular forms and assembly modes in crystals, contributing to a deeper understanding of their chemical and pharmacological properties (Kravtsov et al., 2012).
Propiedades
IUPAC Name |
methyl 2-[1-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-7,8-dimethyl-2-oxo-5H-1,5-benzodiazepin-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O4/c1-14-8-19-20(9-15(14)2)27(22(29)10-17(26-19)11-23(30)31-3)13-21(28)25-12-16-6-4-5-7-18(16)24/h4-10,26H,11-13H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDVOIOEDJMSOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=O)C=C(N2)CC(=O)OC)CC(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (5-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6-Oxabicyclo[3.2.1]octan-5-yl)methanol](/img/structure/B2966171.png)
![2-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2966172.png)
![3-((4-(4-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2966174.png)
![N-[[4-(2,2-difluoroethoxy)phenyl]methyl]ethanamine](/img/structure/B2966175.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2966181.png)
![9-(4-ethylphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2966182.png)
![2,6-bis(4-(diethylamino)phenyl)-4,4a,8,8a-tetrahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H,7aH)-tetraone](/img/structure/B2966183.png)
![1-[(4-Bromophenyl)methyl]-3-[(3-methylphenyl)methylsulfanyl]indole](/img/structure/B2966185.png)
![N-(3-chloro-4-fluorophenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2966186.png)

